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Compound of Interest

Compound Name: 3-(4-Bromophenyl)propanamide

Cat. No.: B7907424 Get Quote

Executive Summary: Resolving Structural Ambiguity
In the precision-driven field of medicinal chemistry, nomenclature ambiguity is a silent failure

mode. The compound 3-(4-Bromophenyl)propanamide is frequently conflated with its anilide

isomer, N-(4-bromophenyl)propanamide. This guide definitively characterizes the primary

amide variant (Isomer A), a critical "warhead" precursor and linker scaffold used in the

development of peptidomimetics, HDAC inhibitors, and PROTAC linkers.

This document serves as a self-validating technical resource, providing the exact

physicochemical profile, a robust synthesis protocol, and the analytical signatures required to

distinguish this scaffold from its isomers.

Molecular Architecture & Physicochemical Profile
The core structure of 3-(4-Bromophenyl)propanamide consists of a phenyl ring substituted at

the para position with a bromine atom, connected to a three-carbon propanamide chain. Unlike

the anilide isomer (where the nitrogen is attached to the aromatic ring), the nitrogen here is part

of a terminal primary amide group.

2.1. Structural Specifications
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Parameter Value Technical Note

IUPAC Name
3-(4-

Bromophenyl)propanamide

Denotes a propyl chain

substituted at C3.[1]

Molecular Formula C₉H₁₀BrNO

Molecular Weight 228.09 g/mol
Calculated using IUPAC

atomic weights.

Exact Mass 226.9946 Da
Monoisotopic mass (⁷⁹Br

isotope).

SMILES NC(=O)CCc1ccc(Br)cc1
Defines the primary amide

connectivity.

CAS Registry Ambiguous in databases

Often conflated with CAS

2760-35-2 (Anilide). Verify by

structure.

LogP (Predicted) 1.6 - 1.9
Moderate lipophilicity; suitable

for CNS penetration.

H-Bond Donors 2 Primary amide (-NH₂).

H-Bond Acceptors 1 Carbonyl oxygen.[2]

2.2. Visual Structural Logic
The following diagram clarifies the connectivity and distinguishes the target from its common

isomer.

Figure 1: Structural differentiation between the target primary amide and its anilide isomer.

Note the nitrogen placement.[3]

Synthetic Pathways & Process Chemistry
To ensure high purity and avoid the formation of the anilide isomer, a "Bottom-Up" synthesis

from the carboxylic acid precursor is the industry standard. This method is self-validating

because the starting material (acid) has a distinct melting point and NMR signature from the

product (amide).
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3.1. Protocol: Acid-to-Amide Conversion
Objective: Synthesize 3-(4-Bromophenyl)propanamide from 3-(4-Bromophenyl)propanoic

acid.

Reagents:

Precursor: 3-(4-Bromophenyl)propanoic acid (CAS: 1643-30-7).

Activation Agent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

Amidation Agent: Aqueous Ammonia (28%) or Ammonia gas.

Step-by-Step Methodology:

Activation (Acid Chloride Formation):

Dissolve 10.0 mmol of 3-(4-Bromophenyl)propanoic acid in dry Dichloromethane (DCM).

Add catalytic DMF (2 drops) followed by slow addition of Thionyl Chloride (12.0 mmol) at

0°C.

Mechanism: The carboxylic acid OH is converted to a good leaving group (Cl), releasing

SO₂ and HCl gases.

Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid

chloride (Yellow oil).

Amidation (Nucleophilic Acyl Substitution):

Redissolve the acid chloride in dry THF or DCM.

Cool to -10°C. Slowly sparge with Ammonia gas or add dropwise to a stirred solution of

concentrated aqueous ammonia.

Critical Control: Maintain low temperature to prevent hydrolysis back to the acid.

Stir for 1 hour at room temperature.
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Workup & Purification:

Evaporate organic solvent.[4]

Precipitate the solid by adding cold water.

Filter and wash with water (removes NH₄Cl byproduct) and hexanes (removes non-polar

impurities).

Recrystallization: Ethanol/Water mixture.

3.2. Synthesis Workflow Diagram

Start: 3-(4-Bromophenyl)propanoic acid

Step 1: Activation
(SOCl2, DCM, cat. DMF)

 Nucleophilic Substitution

Intermediate: Acid Chloride
(Highly Reactive)

 -SO2, -HCl

Step 2: Amidation
(NH3(g) or NH4OH, -10°C)

 Addition-Elimination

Product: 3-(4-Bromophenyl)propanamide
(White Solid)

 Crystallization
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Figure 2: Step-by-step synthetic route via acid chloride activation.

Analytical Characterization (The Self-Validating System)
Trustworthiness in chemical synthesis is derived from data. The following spectral signatures

allow you to confirm the identity of Isomer A and rule out Isomer B.

4.1. Proton NMR (¹H-NMR) Prediction & Logic
Solvent: DMSO-d₆ or CDCl₃

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Diagnostic
Logic

7.40 - 7.45 Doublet (d) 2H Ar-H (ortho to Br)

Typical AA'BB'

system of para-

substituted rings.

7.10 - 7.15 Doublet (d) 2H Ar-H (meta to Br)

Upfield from

ortho protons

due to distance

from halogen.

6.80 & 7.30 Broad Singlets 2H -CONH₂

Key

Differentiator:

Primary amides

show two broad

NH peaks.

Isomer B

(Anilide) would

show only one

NH peak ~10

ppm.

2.85 - 2.90 Triplet (t) 2H Ph-CH₂- Benzylic protons.

2.35 - 2.45 Triplet (t) 2H -CH₂-CO
Alpha-carbonyl

protons.
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4.2. Infrared (IR) Spectroscopy
Primary Amide Doublet: Look for two bands in the 3180–3350 cm⁻¹ region (N-H stretching).

Note: Isomer B (secondary amide) has only one band here.

Carbonyl (C=O): Strong band at ~1650–1690 cm⁻¹ (Amide I band).

C-Br Stretch: ~500–600 cm⁻¹.

Applications in Drug Discovery
This molecule is not just an endpoint; it is a versatile scaffold.

Peptidomimetics: The phenylpropanamide backbone mimics the side chain of phenylalanine,

making it a valuable building block for protease inhibitors.

HDAC Inhibitors: The "cap-linker-zinc binding group" pharmacophore often utilizes phenyl-

alkyl chains as linkers to position the zinc-binding group (hydroxamic acid or benzamide) into

the enzyme active site.

PROTAC Linkers: As identified in recent literature (e.g., iodophenyl analogues), halo-phenyl

alkyl chains serve as rigid-yet-flexible linkers to connect E3 ligase ligands to target proteins

[1].

References
MedChemExpress. "3-(4-Iodophenyl)propanoic acid as PROTAC Linker." MedChemExpress

Product Guide. Accessed 2024.[5]

PubChem. "Compound Summary: N-(4-Bromophenyl)propanamide (Isomer Comparison)."

National Library of Medicine.

Sigma-Aldrich. "3-(4-Bromophenyl)propanoic acid (Precursor Data)." Merck KGaA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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